Physicochemical Properties of Tiglic Acid: An In-depth Technical Guide
Physicochemical Properties of Tiglic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid. It is a naturally occurring compound found in sources such as croton oil and the defensive secretions of certain beetles.[1] As a versatile building block in organic synthesis, tiglic acid and its esters are utilized in the pharmaceutical, fragrance, and flavor industries.[2][3] Its biological activities, including anti-inflammatory properties, make it a molecule of interest for drug development.[1][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of tiglic acid, complete with experimental methodologies and graphical representations to support research and development activities.
Core Physicochemical Properties
The key physicochemical properties of tiglic acid are summarized in the tables below, providing a consolidated reference for researchers.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₈O₂ | [1][2] |
| Molecular Weight | 100.12 g/mol | [1][3] |
| Appearance | White crystalline solid, triclinic plates or rods from water | [4] |
| Odor | Sweet, warm, spicy | [1][4] |
| Melting Point | 61-64 °C | [5] |
| Boiling Point | 198.5 °C at 760 mmHg | [1] |
| Density | 0.9641 g/cm³ at 76 °C | [1] |
| Vapor Pressure | 0.152 mmHg at 25 °C (estimated) | [6] |
| Flash Point | 101 °C | [7] |
Solubility and Acidity
| Property | Value | Reference(s) |
| Water Solubility | Sparingly soluble in cold water, freely soluble in hot water | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2][5] |
| pKa | 4.96 - 5.02 | [1][8] |
Spectral Data
| Spectral Data Type | Key Features | Reference(s) |
| UV max (in H₂O) | 216-217 nm (ε 10700) | [8] |
| ¹H NMR (CDCl₃) | Signals around 1.83, 7.02, and 12.0 ppm | [9] |
| ¹³C NMR | Data available in spectral databases | [10] |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns available in databases | [11] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of tiglic acid.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of tiglic acid.
Principle: The temperature at which a crystalline solid transitions to a liquid is its melting point. For a pure substance, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of tiglic acid is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and capillary assembly are placed in the heating bath of the melting point apparatus.
-
The sample is heated at a rate of approximately 10-15 °C per minute initially.
-
A preliminary melting point is observed.
-
The apparatus is allowed to cool, and a second sample is prepared.
-
The sample is heated again, but the rate is slowed to 1-2 °C per minute as the temperature approaches the preliminary melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.
-
The melting point range is reported as T₁ - T₂.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the boiling point of tiglic acid at atmospheric pressure.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
A small amount of tiglic acid (approximately 0.5 mL) is placed in a small test tube.
-
A capillary tube is placed inside the test tube with its open end downwards.
-
The test tube is attached to a thermometer.
-
The assembly is clamped within a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, air trapped in the capillary tube will bubble out.
-
Heating is continued until a continuous stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Objective: To qualitatively determine the solubility of tiglic acid in various solvents.
Principle: The solubility of a substance depends on the intermolecular forces between the solute and the solvent ("like dissolves like").
Apparatus:
-
Test tubes
-
Spatula
-
Graduated cylinder or pipettes
-
Vortex mixer (optional)
Procedure:
-
A small, measured amount of tiglic acid (e.g., 10 mg) is placed into a test tube.
-
A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or ether) is added to the test tube.
-
The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
-
The mixture is allowed to stand, and observations are made.
-
The solubility is classified as:
-
Soluble: If the entire solid dissolves.
-
Slightly soluble: If a portion of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve.
-
-
For water solubility, the test can be repeated with hot water.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of tiglic acid.
Principle: The pKa is the pH at which an acid is 50% dissociated. This can be determined by titrating a solution of the weak acid with a strong base and monitoring the pH change.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
A precisely weighed amount of tiglic acid is dissolved in a known volume of deionized water in a beaker.
-
A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.
-
The pH electrode is calibrated and immersed in the solution.
-
The initial pH of the tiglic acid solution is recorded.
-
The standardized NaOH solution is added in small, known increments from the burette.
-
After each addition, the solution is stirred, and the pH is recorded once it stabilizes.
-
The titration is continued until the pH changes significantly (past the equivalence point).
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is determined from the steepest part of the curve.
-
The volume of NaOH at the half-equivalence point is calculated.
-
The pH at the half-equivalence point is read from the titration curve, which is equal to the pKa of tiglic acid.
Visualizations
Isomeric Relationship of Tiglic and Angelic Acid
Tiglic acid is the trans (E) isomer of 2-methyl-2-butenoic acid. Its cis (Z) isomer is angelic acid. This geometric isomerism influences their physical properties, such as melting point and stability.
References
- 1. Tiglic acid | 80-59-1 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. CN111233654A - Simple method for synthesizing tiglic acid - Google Patents [patents.google.com]
- 11. library.gwu.edu [library.gwu.edu]
